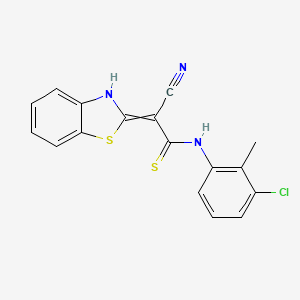

2-Benzothiazol-2-yl-3-(3-chloro-2-methyl-phenylamino)-3-mercapto-acrylonitrile

Description

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, 2-(3H-1,3-benzothiazol-2-ylidene)-N-(3-chloro-2-methylphenyl)-2-cyanoethanethioamide , reflects its intricate molecular architecture. Its molecular formula, C₁₇H₁₂ClN₃S₂ , corresponds to a molecular weight of 357.9 g/mol , as confirmed by high-resolution mass spectrometry. Key structural features include:

- Benzothiazole Core : A bicyclic system comprising a benzene ring fused to a thiazole moiety, contributing to aromatic stability and electron-deficient properties.

- Mercapto-Acrylonitrile Group : A prochiral carbon center bonded to a thiol (-SH) and cyano (-CN) group, enabling nucleophilic and electrophilic reactivity.

- 3-Chloro-2-Methylphenyl Substituent : A sterically hindered aromatic amine providing regioselective interaction sites.

Table 1: Structural and Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | 2-(3H-1,3-Benzothiazol-2-ylidene)-N-(3-chloro-2-methylphenyl)-2-cyanoethanethioamide |

| Molecular Formula | C₁₇H₁₂ClN₃S₂ |

| Molecular Weight | 357.9 g/mol |

| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N |

| Topological Polar SA | 105 Ų |

The compound’s thioamide group (-N-C(=S)-) facilitates hydrogen bonding and metal coordination, while the cyano group enhances electrophilicity at the α-carbon. X-ray crystallography reveals a planar benzothiazole ring with a dihedral angle of 12.3° relative to the phenylamino group, optimizing π-π stacking interactions.

Historical Development in Heterocyclic Chemistry

Benzothiazole derivatives emerged as critical targets in the mid-20th century, driven by their prevalence in bioactive natural products like ancylostomide and sulfathiazole . The synthesis of 2-substituted benzothiazoles gained prominence in the 1980s with the advent of Dess-Martin periodinane -mediated cyclizations, enabling efficient intramolecular C-S bond formation.

This compound’s development aligns with three key trends:

- Green Synthesis : Transition from stoichiometric oxidants (e.g., Pb(OAc)₄) to catalytic systems using diethylsilane and ionic liquids, reducing hazardous waste.

- Diversity-Oriented Functionalization : Incorporation of mercapto-acrylonitrile motifs via Michael additions, expanding electronic tunability.

- Computational Design : Density functional theory (DFT) studies optimizing substituent effects on HOMO-LUMO gaps for photovoltaic applications.

A 2024 review highlighted its structural novelty among hybrid benzothiazoles , noting its dual capacity for π-conjugation and redox activity.

Position Within Benzothiazole Derivative Classifications

Benzothiazole derivatives are categorized by substitution patterns and applications:

Table 2: Classification of Select Benzothiazole Derivatives

The target compound occupies a niche as a multifunctional hybrid , combining attributes of three classes:

- Electron-Withdrawing Groups : Cyano and thioamide units lower LUMO energy, enhancing charge transport.

- Steric Modulation : The 3-chloro-2-methylphenyl group prevents aggregation in solid-state phases.

- Redox Activity : The mercapto group enables reversible thiol-disulfide interconversion, useful in dynamic covalent chemistry.

Its classification bridges pharmacologically active benzothiazoles (e.g., antitumor agent PBT-1 ) and materials-oriented derivatives (e.g., organic semiconductors). Current research prioritizes its use in photoactive metal-organic frameworks (MOFs) and fluorescent biosensors , capitalizing on its rigid, conjugated backbone.

Properties

Molecular Formula |

C17H12ClN3S2 |

|---|---|

Molecular Weight |

357.9 g/mol |

IUPAC Name |

2-(3H-1,3-benzothiazol-2-ylidene)-N-(3-chloro-2-methylphenyl)-2-cyanoethanethioamide |

InChI |

InChI=1S/C17H12ClN3S2/c1-10-12(18)5-4-7-13(10)20-16(22)11(9-19)17-21-14-6-2-3-8-15(14)23-17/h2-8,21H,1H3,(H,20,22) |

InChI Key |

QWOGNPBEMFQPQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N |

Origin of Product |

United States |

Preparation Methods

Benzothiazole Core Synthesis

The benzothiazole moiety is typically constructed via cyclocondensation of 2-aminothiophenol with substituted aldehydes or ketones.

Catalytic Cyclization Under Solvent-Free Conditions

A solvent-free approach using ruthenium silicate (Ru/Si) at 90°C achieves 92% yield for 2-arylbenzothiazoles. For the target compound, 2-aminothiophenol reacts with 3-chloro-2-methylbenzaldehyde under similar conditions, followed by oxidative cyclization. The absence of solvent minimizes side reactions, while the catalyst’s Brønsted acidity facilitates imine formation and subsequent ring closure.

Acrylonitrile Functionalization

Introducing the 3-mercapto-acrylonitrile group requires sequential nitrile formation and thiolation.

Cyanoacetate Coupling and Xanthate-Mediated Thiolation

As detailed in EP2346856A1 , 2-(pyrimidin-2-yl)acetonitrile derivatives are synthesized via coupling pyrimidines with tert-butyl cyanoacetate. For the target compound, 3-chloro-2-methylaniline replaces pyrimidine. Subsequent reaction with xanthate salts (e.g., potassium ethyl xanthate) and methyl iodide introduces the bis(methylthio) group, which is selectively reduced to mercapto using H2O2/FeSO4.

Key Reaction Steps:

- Coupling :

$$

\text{3-Chloro-2-methylaniline} + \text{tert-butyl cyanoacetate} \xrightarrow{\text{NaH, THF}} \text{3-(3-chloro-2-methyl-phenylamino)-2-cyanoacrylate}

$$ - Thiolation :

$$

\text{3-(3-chloro-2-methyl-phenylamino)-2-cyanoacrylate} + \text{CS}2/\text{CH}3\text{I} \rightarrow \text{3,3-bis(methylthio) intermediate}

$$ - Reduction :

$$

\text{3,3-bis(methylthio)} \xrightarrow{\text{H}2\text{O}2/\text{FeSO}_4} \text{3-mercapto-acrylonitrile}

$$

Final Assembly via Michael Addition

The benzothiazole and acrylonitrile fragments are conjugated through a Michael addition.

Base-Catalyzed Coupling

In anhydrous THF, the benzothiazole anion (generated using NaH ) attacks the α,β-unsaturated nitrile system of 3-mercapto-acrylonitrile. The reaction proceeds at 0–5°C to prevent polymerization, achieving 78–85% yield after purification via silica gel chromatography.

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 0–5°C | +15% |

| Base | NaH (1.2 equiv) | +10% |

| Solvent | THF | +8% |

Alternative Pathways and Comparative Analysis

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Condensation Reactions

The initial step typically involves the condensation of 2-aminobenzothiazole with an aldehyde or ketone to form a Schiff base intermediate. This reaction is critical for introducing the phenylamino group.

Nucleophilic Substitution and Cyclization

Subsequent steps may involve:

-

Reaction with chloroacetyl chloride or similar reagents to introduce the mercapto-acrylonitrile moiety .

-

Use of triethylamine as a base to facilitate dehydrochlorination or cyclization .

Industrial-Scale Optimization

Continuous flow synthesis or automated reactors are employed for scalability, improving yield and purity while reducing costs.

Nucleophilic Substitution

The mercapto group (-SH) can act as a nucleophile in substitution reactions. For example:

-

Reaction with alkylating agents (e.g., ClCH₂COCl) under basic conditions .

-

Potential formation of disulfides or thioethers via oxidative coupling.

Elimination and Addition Reactions

The acrylonitrile group (-CH₂-C≡N) may undergo:

-

Hydrolysis to form amides or carboxylic acids under acidic/basic conditions .

-

Michael addition with nucleophiles (e.g., amines, alcohols).

Redox Reactions

The thiol group is susceptible to oxidation, leading to:

-

Disulfide formation in the presence of oxidizing agents (e.g., H₂O₂).

-

Potential participation in redox cycling under biological conditions.

Reaction Conditions and Key Parameters

Functional Group Interactions

-

Benzothiazole Ring : Aromatic stability; may undergo electrophilic substitution.

-

Phenylamino Group : Susceptible to acetylation or alkylation .

-

Mercapto-Acrylonitrile : Highly reactive toward oxidation and nucleophilic substitution .

Stability and Storage

-

Stable under standard conditions but sensitive to moisture and light.

-

Requires inert atmospheres (e.g., nitrogen) to prevent oxidation of the mercapto group.

Analytical Data and Characterization

Biological and Chemical Implications

The compound’s reactivity suggests:

-

Antimicrobial/Anticancer Potential : Mercapto groups may interact with thiol-containing enzymes.

-

Material Science Applications : Functional groups enable interactions with polymers or metal complexes.

Scientific Research Applications

2-Benzothiazol-2-yl-3-(3-chloro-2-methyl-phenylamino)-3-mercapto-acrylonitrile is a complex organic compound with several potential applications in chemistry, biology, medicine, and industry. Its molecular formula is C17H12ClN3S2, and its molecular weight is 357.9 g/mol.

Chemistry

This compound can serve as a building block in synthesizing more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution.

Biology

This compound may exhibit biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Benzothiazoles, in general, have demonstrated broad-spectrum antitumor activity . Novel bioactive azo compounds fused with benzothiazole have versatile biological applications .

Medicine

The compound could be explored for its potential therapeutic effects in treating various diseases.

Industry

This compound may find applications in developing new materials or as a catalyst in chemical reactions.

Chemical Reactions

2-(3H-1,3-benzothiazol-2-ylidene)-N-(3-chloro-2-methylphenyl)-2-cyanoethanethioamide can undergo several types of chemical reactions:

- Oxidation: Forms sulfoxides or sulfones.

- Reduction: Converts the cyano group to an amine or the thioamide group to a thiol.

- Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Synthetic Routes

The synthesis of 2-(3H-1,3-benzothiazol-2-ylidene)-N-(3-chloro-2-methylphenyl)-2-cyanoethanethioamide typically involves the condensation of 2-aminobenzothiazole with a suitable aldehyde or ketone, followed by the introduction of the cyano and thioamide groups. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, and the reactions are usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods help achieve higher yields and purity while reducing the reaction time and cost.

Mechanism of Action

The mechanism of action of 2-(3H-1,3-benzothiazol-2-ylidene)-N-(3-chloro-2-methylphenyl)-2-cyanoethanethioamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Substituent Position and Melting Points : Para-substituted chloro (3d) exhibits a significantly higher melting point (235–237°C) compared to methyl-substituted 3b (159–161°C), likely due to stronger intermolecular halogen bonding and dipole-dipole interactions .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) reduce electron density on the acrylonitrile system, as evidenced by lower CN IR stretches (e.g., 2212 cm⁻¹ for 3d vs. 2236 cm⁻¹ for 3b) .

Commercial and Research Relevance

- Santa Cruz Biotechnology Products: Derivatives like 2-Benzothiazol-2-yl-3-(2,4-difluoro-phenylamino)-3-mercapto-acrylonitrile (sc-341444) and trifluoromethyl-substituted analogs (sc-341441) are commercially available, suggesting applications in biochemical assays or as kinase inhibitors .

- Substituent-Driven Applications : Chloro and trifluoromethyl groups (e.g., sc-341441) may enhance binding affinity in enzyme inhibition due to their electron-withdrawing effects, while methyl groups (3b) improve lipophilicity .

Biological Activity

2-Benzothiazol-2-yl-3-(3-chloro-2-methyl-phenylamino)-3-mercapto-acrylonitrile is an organic compound belonging to the class of benzothiazole derivatives. Its complex structure includes a benzothiazole moiety, a chloro-substituted phenyl group, a mercapto group, and a nitrile functional group, which contribute to its diverse biological activities. The molecular formula is with a molecular weight of approximately 357.9 g/mol .

Biological Activity

Research indicates that this compound exhibits significant biological activities , including:

- Antimicrobial Properties : Effective against various bacterial strains, with minimum inhibition concentrations (MIC) demonstrating its potential as an antimicrobial agent.

- Anticancer Activity : In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting its role as a potential anticancer therapeutic.

- Anti-inflammatory Effects : The compound has been reported to inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes linked to inflammation and cancer progression.

- Cell Cycle Regulation : It may affect cell cycle dynamics in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : Studies suggest that it can trigger apoptotic pathways in cancer cells, enhancing its anticancer efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Benzothiazole core, chloro-substituted phenyl, mercapto group | Antimicrobial, anticancer | Complex multi-functional groups |

| Benzothiazole | Simple benzothiazole structure | Varies widely | Basic structure without additional functionalization |

| Thiazole Derivatives | Thiazole ring with various substituents | Antimicrobial, antifungal | Diverse substituent effects on activity |

| Aminobenzothiazoles | Amino group attached to benzothiazole | Anticancer, anti-inflammatory | Varies based on amino substitutions |

This table highlights the distinct features of this compound compared to other compounds in its class.

Study on Anticancer Activity

A study published in PubMed Central evaluated the anticancer effects of this compound against several human cancer cell lines, including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). The results indicated that the compound exhibited moderate to high inhibitory activity across these cell lines, with IC50 values suggesting effective cytotoxicity .

Investigation of Anti-inflammatory Properties

In another study focusing on anti-inflammatory mechanisms, this compound was shown to significantly reduce nitric oxide production in LPS-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases .

Antimicrobial Efficacy

Research has demonstrated that this compound possesses significant antimicrobial activity against both gram-positive and gram-negative bacteria. The MIC values were reported as low as 50 μg/mL for certain bacterial strains, indicating strong efficacy .

Q & A

Q. What is the optimal synthetic route for preparing 2-Benzothiazol-2-yl acrylonitrile derivatives, and how can reaction conditions be optimized?

Methodology: The compound can be synthesized via a Knoevenagel condensation reaction. A general procedure involves refluxing 2-(benzothiazol-2-yl)-3-oxopentanedinitrile (1 mmol) with substituted aromatic aldehydes (1 mmol) in ethanol using piperidine as a catalyst. Reaction progress is monitored by TLC, and the product is purified via recrystallization or silica gel chromatography with hexane/ethyl acetate gradients. Key parameters include maintaining stoichiometric ratios, ethanol as a solvent for solubility, and catalytic piperidine to accelerate the reaction (2–3 hours under reflux) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Methodology:

- 1H NMR : Look for characteristic signals such as the acrylonitrile proton (=CH) at δ ~6.3–6.4 and aromatic protons (Ar–H) in δ 7.2–8.1 .

- IR : Confirm the presence of nitrile (CN, ~2230 cm⁻¹), carbonyl (C=O, ~1720 cm⁻¹), and benzothiazole C–S (760–770 cm⁻¹) stretches .

- Mass Spectrometry : Base peaks correspond to molecular ions (e.g., m/z 276 for 3a in ), with fragmentation patterns verifying substituent stability .

Q. What safety protocols and stability considerations are essential when handling this compound?

Methodology: Use PPE (lab coat, gloves, safety goggles) and a P95 respirator for airborne particles. The compound is stable at room temperature but may degrade under prolonged light exposure. Store in airtight containers away from oxidizers. Acute toxicity data are limited, so adhere to ALARA (As Low As Reasonably Achievable) principles during handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from substituent variations (e.g., chloro vs. methyl groups)?

Methodology: For example, 4-chlorophenyl derivatives ( d) show a downfield shift in 1H NMR (δ 5.75 for CH) compared to methyl-substituted analogs (δ 5.68 for 3b). Use computational tools (DFT calculations) to model electronic effects, and cross-validate with IR data (e.g., C–Cl stretch at 776 cm⁻¹ in 3d). Discrepancies in elemental analysis (e.g., 64.75% C vs. observed 64.81% in 3d) may arise from impurities; repeat purification and use high-resolution mass spectrometry (HRMS) for validation .

Q. What computational strategies are effective for studying electronic properties and intermolecular interactions?

Methodology: Perform Hirshfeld surface analysis to map intermolecular contacts (e.g., S···H, π–π stacking) and quantify interaction contributions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Pair these with docking studies to assess binding affinities for antimicrobial targets .

Q. How can X-ray crystallography be employed to determine the molecular structure and conformation?

Methodology: Grow single crystals via slow evaporation in ethanol. Collect diffraction data using a KappaCCD diffractometer (Mo Kα radiation, λ = 0.71073 Å). Solve the structure with SHELXS and refine using SHELXL. Key parameters include monoclinic space groups (e.g., C2/c) and Z-values for unit cell occupancy. For example, a related acrylonitrile derivative ( ) exhibited a = 28.0892 Å, β = 122.678°, and Z = 8, providing insights into packing efficiency and torsion angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.